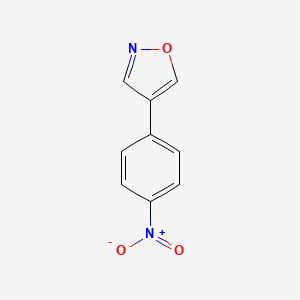
4-(4-Nitrophenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)isoxazole is a heterocyclic compound characterized by an isoxazole ring substituted with a 4-nitrophenyl group. Isoxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Condensation Reactions: Another approach involves the condensation of hydroxylamine with β-diketones or activated ketones.
Industrial Production Methods: Industrial production of 4-(4-Nitrophenyl)isoxazole may involve optimizing these synthetic routes to maximize yield and minimize waste. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Types of Reactions:
Oxidation: Isoxazoles can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group in 4-(4-Nitrophenyl)isoxazole can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amino-substituted isoxazoles.
Substitution: Halogenated isoxazoles.
Scientific Research Applications
4-(4-Nitrophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)isoxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can enhance binding affinity to certain biological targets, while the isoxazole ring provides stability and specificity .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)isoxazole
- 4-(4-Bromophenyl)isoxazole
- 4-(4-Methoxyphenyl)isoxazole
Comparison: 4-(4-Nitrophenyl)isoxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its halogenated or methoxy-substituted counterparts. This makes it particularly valuable in applications requiring specific electronic interactions or redox properties .
Biological Activity
4-(4-Nitrophenyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound this compound features a nitrophenyl group attached to an oxazole ring. This structure contributes to its reactivity and biological properties, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones compared to standard antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 17 |
| Amoxicillin | Staphylococcus aureus | 30 |
| Amoxicillin | Escherichia coli | 27 |
These results suggest that the compound can be as effective as traditional antibiotics, warranting further investigation into its mechanisms of action and potential applications in treating bacterial infections .
Anticancer Activity
In vitro studies have shown that derivatives of oxazole compounds, including those related to this compound, possess anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, yielding IC50 values indicating their potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A panel of 11 cell lines | ~9.4 |
This level of activity suggests that modifications to the oxazole structure can enhance anticancer effects, making it a promising scaffold for drug development .
The biological activity of this compound is attributed to its ability to interact with various biomolecules. Molecular docking studies have revealed that the compound can bind effectively to target enzymes involved in disease processes. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative diseases like Alzheimer's.
Inhibitory Potentials
A comparative analysis of inhibitory potentials against AChE and BuChE shows that:
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 2.16 ± 0.12 (standard) | 4.5 ± 0.11 (standard) |
| Other derivatives | Varied from 0.10 ± 0.050 to 12.60 ± 0.30 | Varied from 0.20 ± 0.050 to 16.30 ± 0.30 |
These findings indicate that structural modifications can lead to enhanced inhibitory activity against these enzymes .
Properties
CAS No. |
17819-23-7 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)9-3-1-7(2-4-9)8-5-10-14-6-8/h1-6H |
InChI Key |
ONYOTHPCDKALQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CON=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















